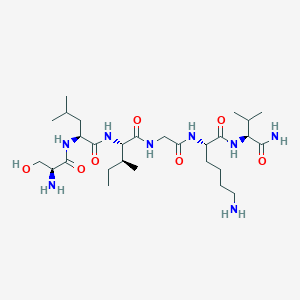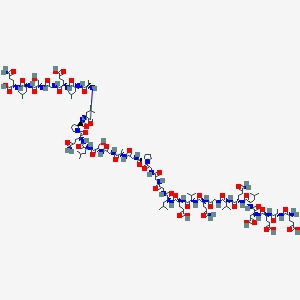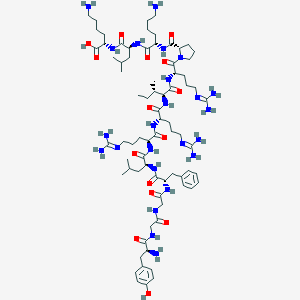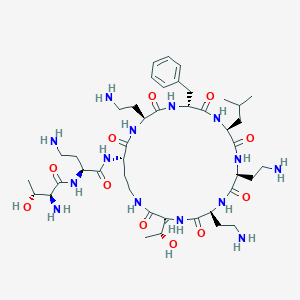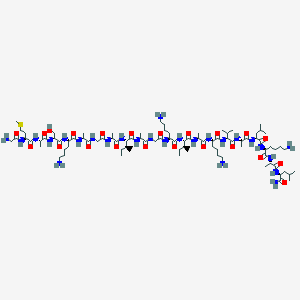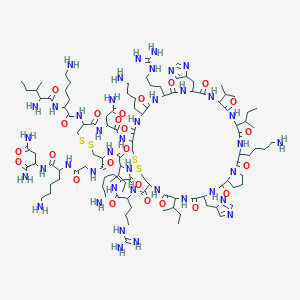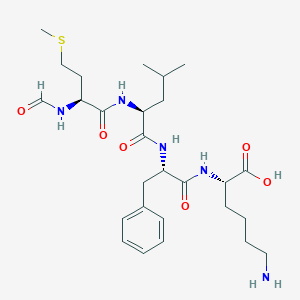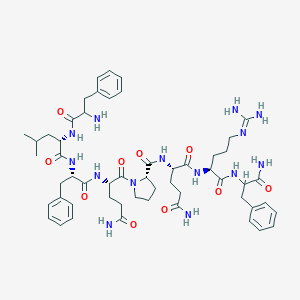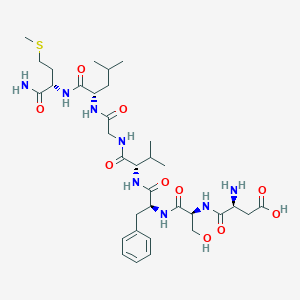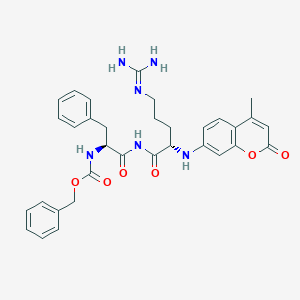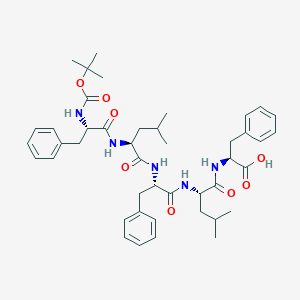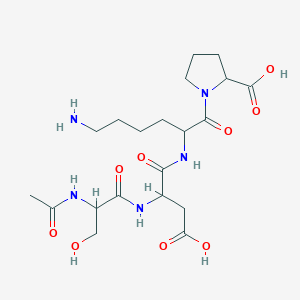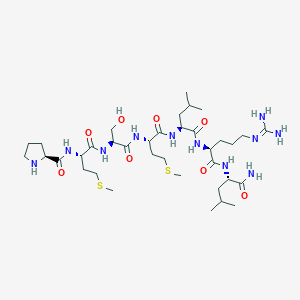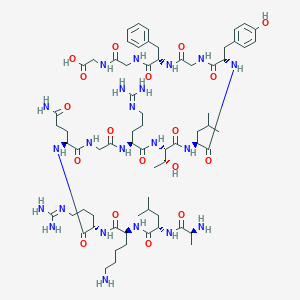
Osteogenic growth peptide
Overview
Description
Osteogenic growth peptide is a tetradecapeptide composed of 14 amino acid residues. It is a systemic factor that responds to bone marrow injury and is present in mammalian serum at micromolar concentrations . This peptide plays a crucial role in bone formation and regeneration by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation .
Mechanism of Action
Target of Action
The primary target of the Osteogenic Growth Peptide (OGP) is the Cannabinoid Receptor Type 2 (CB2) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. OGP binds to CB2 and may act as both an agonist and positive allosteric modulator .
Mode of Action
OGP interacts with its target, the CB2 receptor, resulting in several changes. It stimulates osteoblast proliferation, osteoclastogenesis, and reduces macrophage inflammation . These effects are all abrogated by genetic or pharmacological ablation of CB2, indicating that OGP’s actions are mediated through this receptor .
Biochemical Pathways
It is known that ogp stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells . This suggests that OGP may influence key signaling pathways involved in bone metabolism .
Action Environment
The environment can influence the action, efficacy, and stability of OGP. For instance, in adult mice, exogenous administration of OGP completely prevented age-related bone loss . This suggests that age and related physiological changes may influence the effectiveness of OGP.
Biochemical Analysis
Biochemical Properties
The Osteogenic Growth Peptide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The active portion of the this compound, the this compound (10-14) region, is cleaved from the peptide and binds to the this compound receptor which activates the MAP kinase, the Src, and the RhoA pathways .
Cellular Effects
The This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. It stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells .
Molecular Mechanism
The This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. The active portion of the this compound, the this compound (10-14) region, is cleaved from the peptide and binds to the this compound receptor which activates the MAP kinase, the Src, and the RhoA pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Osteogenic growth peptide can be synthesized using solid-phase peptide synthesis, a method similar to the synthesis of the C-terminal pentapeptide of this compound . This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The peptide is then purified using high-performance liquid chromatography to achieve a purity of 99% . This method ensures the production of high-quality peptide suitable for clinical and research applications.
Chemical Reactions Analysis
Types of Reactions: Osteogenic growth peptide primarily undergoes reactions related to its biological activity rather than traditional chemical reactions like oxidation or reduction. It interacts with cellular receptors and signaling molecules to exert its effects.
Common Reagents and Conditions: The peptide’s activity is often studied in vitro using cell cultures and in vivo using animal models. Common reagents include cell culture media, growth factors, and various biochemical assays to measure its effects on cell proliferation, differentiation, and mineralization .
Major Products Formed: The primary outcome of this compound’s activity is the formation of new bone tissue. This involves the upregulation of osteogenic markers such as alkaline phosphatase, type I collagen, and core binding factor alpha 1 .
Scientific Research Applications
Osteogenic growth peptide has a wide range of scientific research applications:
Comparison with Similar Compounds
Osteogenic growth peptide is unique in its specific role in bone formation and regeneration. Similar compounds include:
Bone Morphogenetic Proteins (BMPs): These are growth factors that also promote bone formation but have a broader range of effects on different cell types.
Parathyroid Hormone (PTH): This hormone regulates calcium levels and bone metabolism but has different mechanisms of action compared to this compound.
Insulin-like Growth Factor (IGF): IGF promotes bone growth and development but is involved in a wider range of physiological processes.
This compound stands out due to its specific and potent effects on osteoblast proliferation and differentiation, making it a valuable tool in bone regeneration research .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJGCYVIRTGMZ-PXGLAOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H110N22O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157894 | |
| Record name | Osteogenic growth peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132996-61-3 | |
| Record name | Osteogenic growth peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132996613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osteogenic growth peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin and structure of osteogenic growth peptide?
A1: this compound (OGP) is a naturally occurring tetradecapeptide, originally isolated from regenerating bone marrow []. It is identical to the C-terminus of histone H4, encompassing amino acid residues 90-103 [, ]. The C-terminal pentapeptide, OGP(10-14) [H-Tyr-Gly-Phe-Gly-Gly-OH], represents the physiologically active fragment, exhibiting mitogenic activity in osteoblastic and fibroblastic cells [, ].
Q2: How does OGP interact with cells to exert its effects?
A2: OGP interacts with cells via specific binding proteins [, ]. While the complete receptor system is yet to be fully characterized, recent research points to the involvement of cannabinoid receptor type 2 (CB2) in mediating OGP's effects on osteoblasts, osteoclasts, and macrophages [].
Q3: What are the downstream effects of OGP binding?
A3: OGP binding initiates various signaling pathways, including the extracellularly regulated protein kinase (ERK) pathway, which plays a crucial role in cell proliferation and differentiation [, ]. One study revealed that OGP-(10-14) mitogenic signaling in osteoblastic cells requires de novo synthesis of mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2), leading to cAMP-response element-binding protein (CREB) phosphorylation and enhanced transcriptional activity [].
Q4: Does OGP interact with other growth factors?
A4: Yes, research suggests a synergistic effect between OGP(10-14) and granulocyte-macrophage colony-stimulating factor (GM-CSF) in promoting cell proliferation and myeloperoxidase (MPO) expression in HL60 cells, a myeloid cell line []. This synergistic effect appears to be mediated by RhoA activation [].
Q5: What is the therapeutic potential of OGP?
A5: OGP holds promise for treating bone-related disorders like osteoporosis and promoting bone regeneration in fracture healing [, , , ]. It stimulates the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells [, , , , ]. Additionally, OGP exhibits hematopoietic activity, potentially aiding in the recovery from bone marrow suppression [, , , ].
Q6: How does OGP influence bone formation?
A6: OGP stimulates osteoblast proliferation and differentiation, leading to increased alkaline phosphatase (ALP) activity, matrix mineralization, and the formation of mineralized nodules [, , , ]. It also upregulates the expression of osteogenic markers, including osteocalcin (BGP), RUNX2, BMP2, and OPN, further contributing to enhanced osteogenesis [, , ].
Q7: Can OGP counteract the negative effects of glucocorticoids on bone?
A7: Research suggests that OGP (10–14) can counteract the detrimental effects of glucocorticoids on bone by inhibiting osteoblast apoptosis induced by dexamethasone and restoring the expression of osteoprotegerin (OPG), a key regulator of bone resorption [].
Q8: How does OGP impact hematopoiesis?
A8: OGP demonstrates positive effects on hematopoiesis, particularly in the context of bone marrow suppression. Studies show that OGP administration increases white blood cell counts, total femoral bone marrow cellularity, and the number of colony-forming unit-granulocyte-macrophage (CFU-GM) in mice [, , ]. This hematopoietic stimulation is thought to be secondary to the stimulation of the stromal microenvironment, particularly the osseous niche [].
Q9: What are the challenges in delivering OGP effectively?
A9: Like many peptide therapeutics, OGP faces challenges related to its short half-life and potential for degradation in vivo []. Therefore, efficient delivery systems are crucial for maximizing its therapeutic potential.
Q10: What strategies are being explored to enhance OGP delivery?
A10: Various strategies are under investigation to improve OGP delivery and overcome its inherent limitations. These include incorporating OGP into biocompatible scaffolds and hydrogels, such as bacterial cellulose-hydroxyapatite composites, nanocellulose-collagen-apatite composites, and supramolecular hydrogels [, , , ]. These approaches aim to provide sustained release, protect the peptide from degradation, and enhance its localization to the target site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


